

Alpha-D-Glucose Pentaacetate: A Technical Guide to a Versatile Protected Carbohydrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *alpha-D-Glucose pentaacetate*

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Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Carbohydrates are integral to a myriad of biological processes, including cellular recognition, signaling, and immune responses.[1] The synthesis of complex glycoconjugates for therapeutic and research purposes necessitates precise control over the highly functionalized and stereochemically complex nature of monosaccharides.[2] This guide provides an in-depth technical overview of **alpha-D-glucose pentaacetate**, a pivotal intermediate in carbohydrate chemistry. By masking the reactive hydroxyl groups of glucose with acetyl esters, **alpha-D-glucose pentaacetate** serves as a stable, versatile, and soluble building block for the synthesis of glycosides, oligosaccharides, and other vital glycoconjugates.[1][3] This document details its physicochemical properties, synthesis and deprotection protocols, applications in glycosylation reactions, and its role in drug development, presenting quantitative data and experimental workflows to aid researchers in its effective utilization.

Introduction to Alpha-D-Glucose Pentaacetate

Alpha-D-glucose pentaacetate (1,2,3,4,6-penta-O-acetyl- α -D-glucopyranose) is a fully acetylated derivative of D-glucose.[4] In this compound, all five hydroxyl groups of the glucose molecule are converted to acetate esters. This modification serves several critical functions in synthetic carbohydrate chemistry:

- **Protection of Hydroxyl Groups:** The acetyl groups act as temporary "protecting groups," masking the reactive hydroxyls to prevent undesired side reactions during synthesis.^{[5][6]} This allows for selective chemical modifications at other parts of the molecule or at the anomeric center.^[4]
- **Increased Solubility:** The hydrophobic acetyl groups enhance the solubility of the sugar in common organic solvents, facilitating reactions in non-aqueous media.
- **Control of Reactivity and Stereochemistry:** The nature of the protecting groups significantly influences the reactivity of the carbohydrate. Electron-withdrawing acetyl groups deactivate the glycosyl donor, which can be leveraged to control the stereochemical outcome of glycosylation reactions.^{[2][7]}

Due to these properties, **alpha-D-glucose pentaacetate** is a cornerstone intermediate for the synthesis of complex carbohydrates and glycoconjugates used in biochemical research and pharmaceutical development.^[3]

Physicochemical and Spectroscopic Data

The identity and purity of **alpha-D-glucose pentaacetate** are confirmed through its distinct physical properties and spectroscopic signatures.

Table 1: Physicochemical Properties of **alpha-D-Glucose Pentaacetate**

Property	Value	Reference(s)
Synonyms	1,2,3,4,6-Penta-O-acetyl-α-D-glucopyranose	[3] [8]
CAS Number	604-68-2	[3] [8]
Molecular Formula	C ₁₆ H ₂₂ O ₁₁	[3] [9]
Molecular Weight	390.34 g/mol	[3] [9]
Appearance	White to off-white crystalline powder	[3]
Melting Point	109 - 114 °C	[3]
Optical Rotation [α] _D ²⁰	+99° to +104° (c=1, CHCl ₃)	

| Solubility | Soluble in chloroform, ethanol; less soluble in water [\[4\]](#)[\[10\]](#) |

Table 2: Key Spectroscopic Data for **alpha-D-Glucose Pentaacetate**

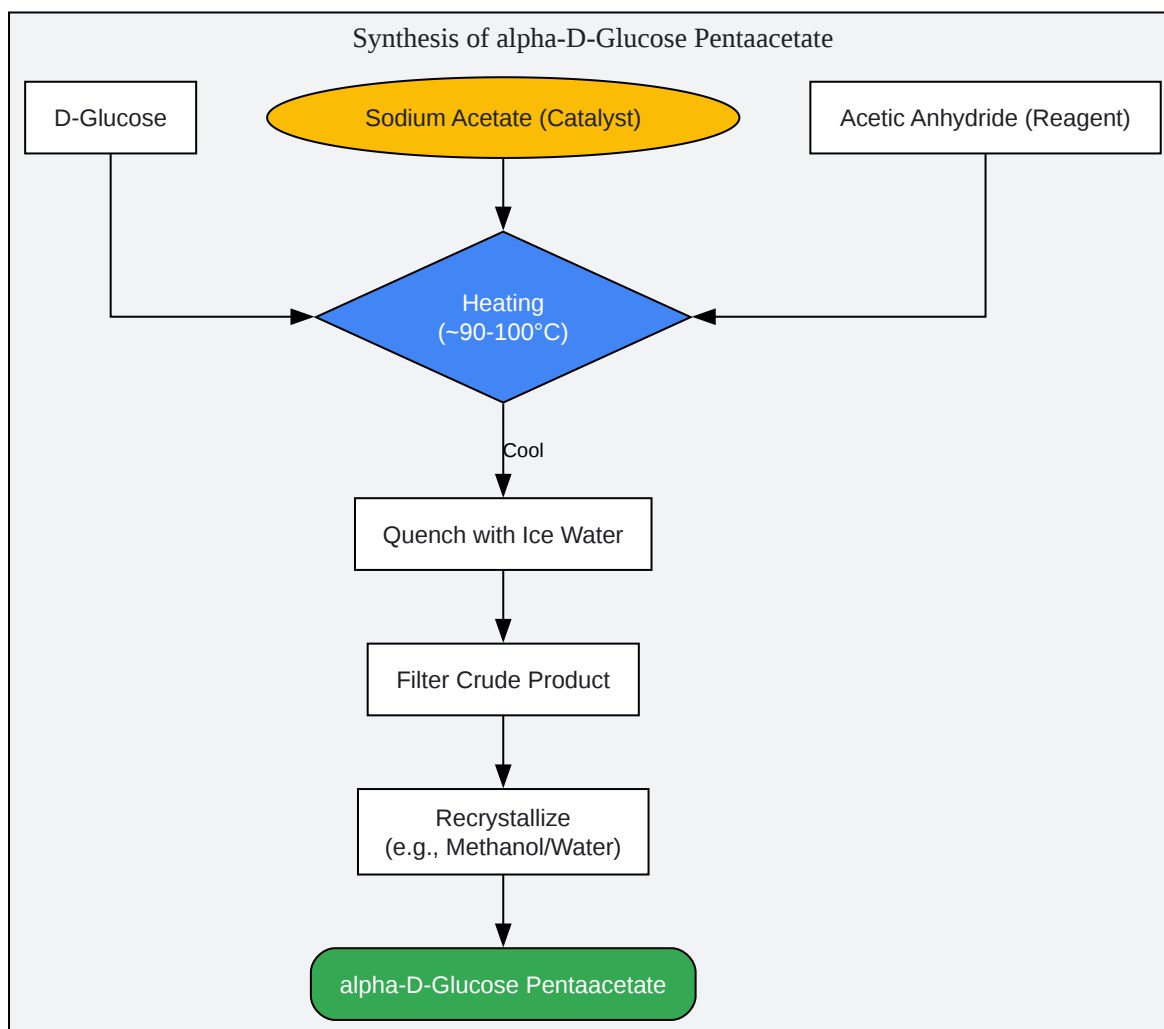
Technique	Key Features	Reference(s)
Mass Spectrometry (EI)	Molecular Ion (m/z): 390. Key Fragments (m/z): 331, 242, 169, 109, 43 (base peak).	[9] [11]
FTIR Spectroscopy (KBr)	Characteristic Absorptions (cm ⁻¹): ~1750 (C=O, ester), ~1230 (C-O, ester), ~1040 (C-O, pyranose ring).	[8]
¹ H NMR Spectroscopy	The spectrum shows distinct signals for the anomeric proton and the protons of the five acetyl groups.	[12]

| ^{13}C NMR Spectroscopy | The spectrum displays signals for the anomeric carbon, the four other ring carbons, the exocyclic CH_2 carbon, and the carbonyl and methyl carbons of the five acetyl groups. [\[11\]](#)[\[13\]](#) |

Synthesis of α -D-Glucose Pentaacetate

The most common method for synthesizing glucose pentaacetate is the peracetylation of D-glucose using acetic anhydride. The reaction can be catalyzed by either a base (e.g., sodium acetate, pyridine) or an acid (e.g., zinc chloride, sulfuric acid).[\[4\]](#)[\[14\]](#)[\[15\]](#) The choice of catalyst can influence the ratio of α and β anomers produced.[\[4\]](#)

Logical Workflow for Synthesis



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Caption: Workflow for the synthesis of **alpha-D-Glucose pentaacetate**.

Experimental Protocol: Acetylation of D-Glucose

This protocol is adapted from established laboratory procedures.^{[4][14]}

- **Reaction Setup:** In a round-bottomed flask, combine anhydrous D-glucose (1.0 eq) and anhydrous sodium acetate (0.9 eq).
- **Reagent Addition:** Carefully add acetic anhydride (5.0 eq) to the flask.
- **Heating:** Heat the mixture to approximately 100°C with stirring for 1-2 hours. The solid reactants should dissolve as the reaction progresses.
- **Quenching:** After cooling the flask to room temperature, slowly pour the reaction mixture into a beaker containing a large volume of ice water while stirring vigorously. This hydrolyzes excess acetic anhydride and precipitates the product.
- **Isolation:** Collect the white precipitate by vacuum filtration and wash thoroughly with cold water.
- **Purification:** Recrystallize the crude product from a suitable solvent system, such as methanol/water or ethanol, to yield pure glucose pentaacetate.^[14]
- **Drying and Characterization:** Dry the purified crystals under vacuum. Characterize the product by measuring its melting point and obtaining spectroscopic data (IR, NMR) to confirm its identity and purity.

Data on Catalytic Efficiency

The choice of catalyst significantly impacts reaction efficiency and stereoselectivity. Acid catalysts are often highly efficient.

Table 3: Comparison of Acid Catalysts for Glucose Acetylation

Catalyst	Catalyst Loading (mol%)	Time (h)	Temp (°C)	Yield (%)	α:β Ratio
H ₂ SO ₄	1	0.2	0-25	98	Mixture
TsOH·H ₂ O	1	8	0-25	98	Mixture
SiO ₂ -OSO ₃ H	1	0.05	25	98	Mixture
I ₂	10	0.1	25	92	Mixture

Data derived from research findings reported in source[4].

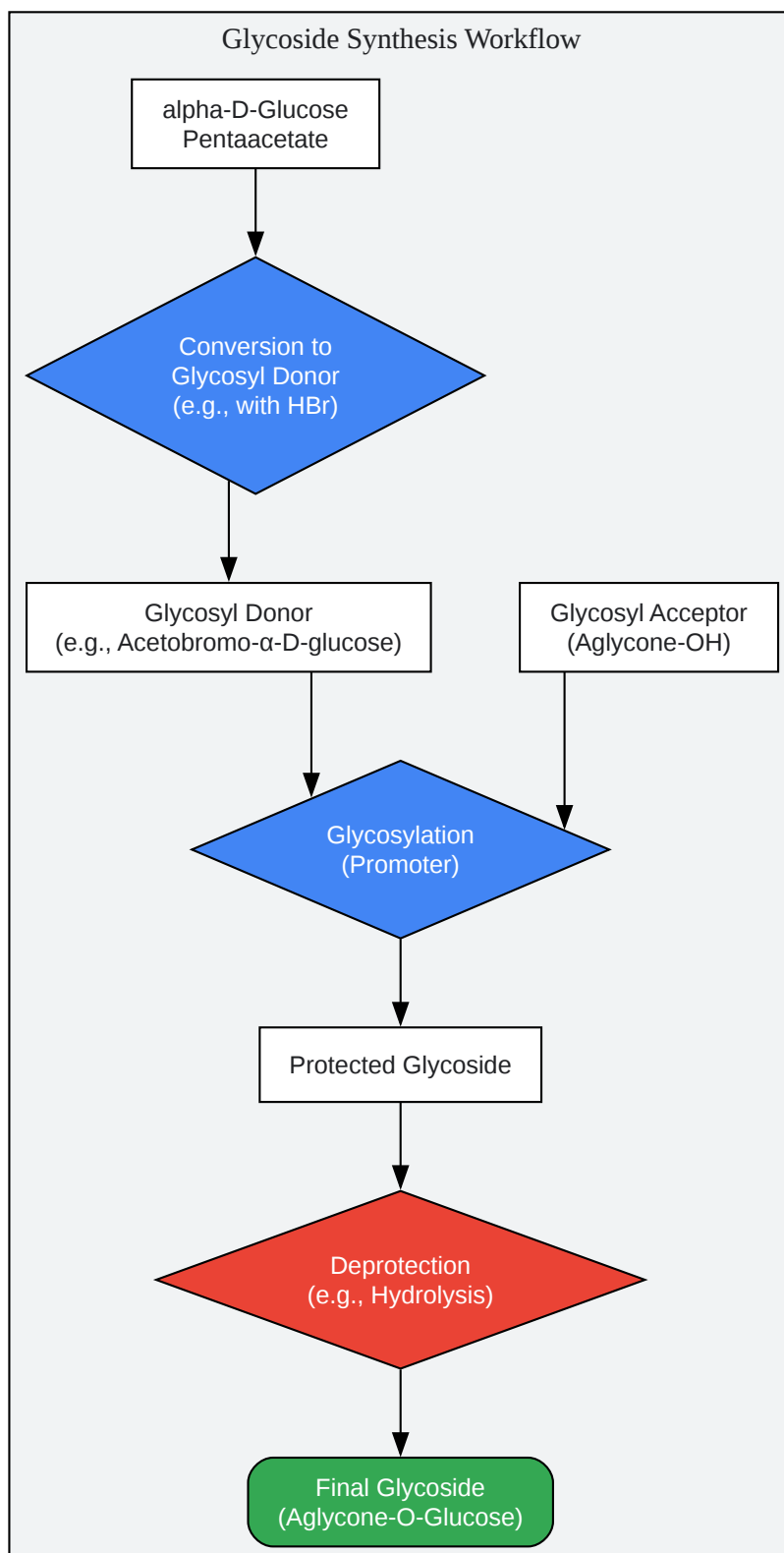
Role in Glycosylation Reactions

A primary application of **alpha-D-glucose pentaacetate** is as a precursor to glycosyl donors for the formation of glycosidic bonds—the fundamental linkage in oligosaccharides and glycoconjugates.[4][16]

The Glycosylation Process

- **Donor Activation:** The acetylated glucose is first converted into a more reactive "glycosyl donor." A common strategy is the conversion to a glycosyl halide (e.g., acetobromo-α-D-glucose) by reacting glucose pentaacetate with HBr.[16][17]
- **Oxocarbenium Ion Formation:** A promoter (a Lewis acid) activates the glycosyl donor, leading to the departure of the anomeric leaving group and the formation of a resonance-stabilized oxocarbenium ion intermediate.[18]
- **Nucleophilic Attack:** A glycosyl "acceptor" molecule, typically an alcohol (ROH) on another sugar or an aglycone, attacks the anomeric carbon of the oxocarbenium ion.[19]
- **Glycosidic Bond Formation:** This attack forms the new glycosidic bond. The stereochemistry of this bond (α or β) is influenced by factors including the protecting groups on the donor, the solvent, and the reaction conditions.[7][18] The acetyl group at C-2 can provide "neighboring group participation" to favor the formation of 1,2-trans-glycosides (β-glycosides in the glucose series).[7]

General Workflow for Glycoside Synthesis



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Caption: General workflow for synthesizing a glycoside.

Deprotection: Removal of Acetyl Groups

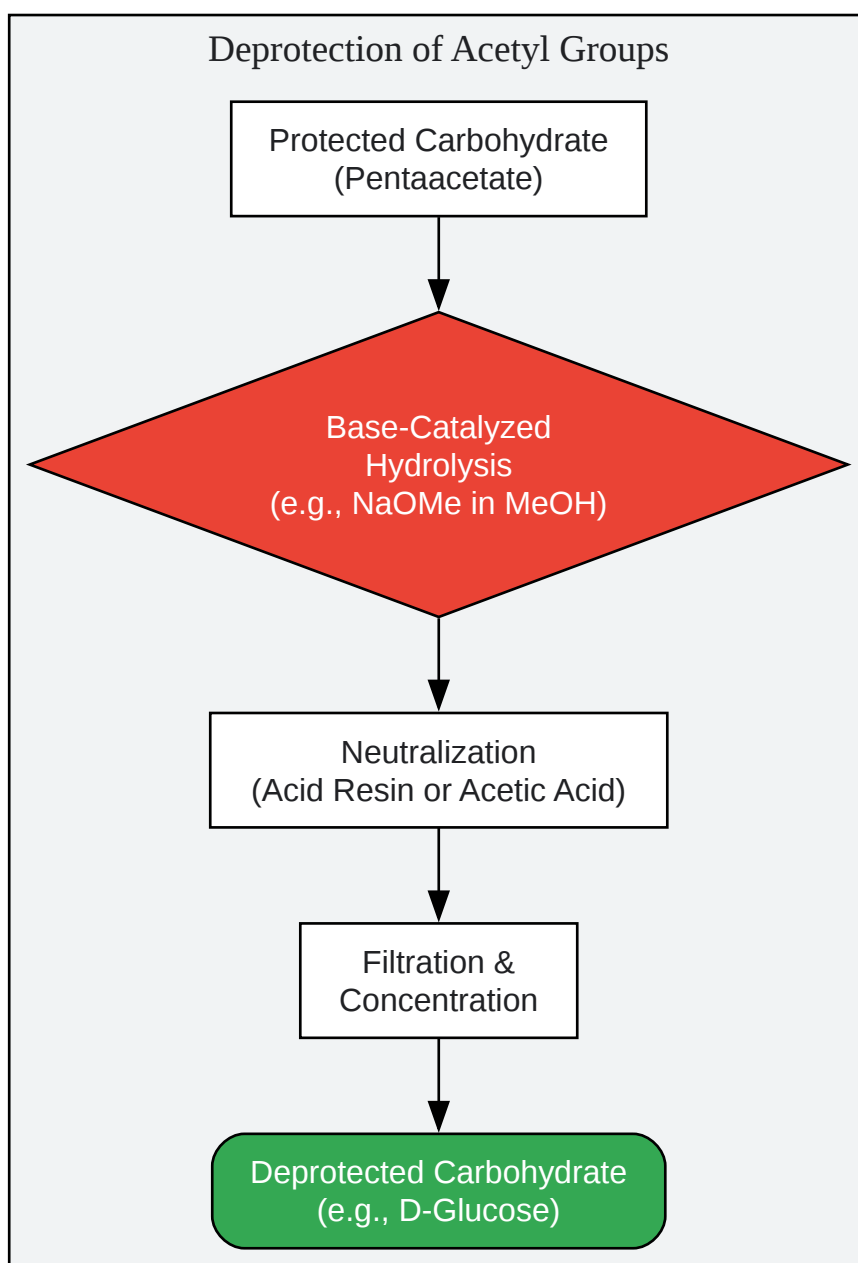
To reveal the final target molecule, the acetyl protecting groups must be removed. This is typically achieved through hydrolysis under basic conditions, a reaction known as saponification.

Experimental Protocol: Zemplén Deacetylation

Zemplén deacetylation is a classic method for removing acetate esters from carbohydrates under mild, basic conditions.

- **Dissolution:** Dissolve the protected glycoside (**alpha-D-glucose pentaacetate** or a derivative) in anhydrous methanol.
- **Catalyst Addition:** Add a catalytic amount of sodium methoxide (NaOMe) in methanol (typically a small piece of sodium metal dissolved in methanol or a commercially available solution).
- **Reaction Monitoring:** Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction is usually complete within a few hours at room temperature.
- **Neutralization:** Neutralize the reaction mixture with an acidic ion-exchange resin (e.g., Amberlite IR-120 H⁺) or by adding a weak acid like acetic acid.
- **Workup:** Filter off the resin and concentrate the filtrate under reduced pressure to yield the deprotected carbohydrate.

Deprotection Workflow



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Caption: Workflow for the deprotection of acetyl groups.

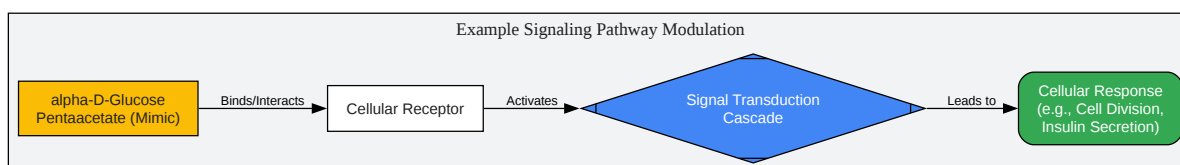
Applications in Drug Development and Research

Alpha-D-glucose pentaacetate is a crucial starting material for synthesizing a wide range of bioactive molecules and research tools.

- **Synthesis of Bioactive Glycosides:** Many pharmaceuticals are glycosides. Glycosylation can improve a drug's solubility, bioavailability, and pharmacokinetic profile.[4][10] **Alpha-D-glucose pentaacetate** is a key precursor for adding a glucose moiety to drug candidates.[3]
- **Metabolic Studies:** Isotopically labeled versions of **alpha-D-glucose pentaacetate** are used to trace metabolic pathways in cells, providing insights into glucose uptake and catabolism. [20][21] For example, it has been used to study insulin secretion in pancreatic islet cells.[20]
- **Enzyme Substrates:** It can serve as a model substrate for studying enzymes involved in carbohydrate metabolism, such as glycosidases and glycosyltransferases.[1]
- **Intermediate for Complex Carbohydrates:** It is a fundamental building block for the multi-step synthesis of complex oligosaccharides and glycans that are essential for studying cell-surface interactions and developing carbohydrate-based vaccines.[1][10]

Signaling Pathway Involvement

Carbohydrates play a direct role in cellular signaling. For example, Lipochitooligosaccharides (LCOs) are signaling molecules in plant-microbe interactions. **Alpha-D-glucose pentaacetate** can mimic certain signaling molecules, leading to the promotion of cell division and plant growth, making it useful as a plant growth regulator.[4][10]



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Caption: Simplified model of a signaling pathway interaction.

Conclusion

Alpha-D-glucose pentaacetate is more than a simple derivative of glucose; it is an enabling tool in the field of glycoscience. Its utility as a protected, stable, and reactive intermediate provides chemists with the means to construct complex, biologically relevant molecules with high precision. For researchers in drug development, understanding the synthesis, manipulation, and application of this compound is fundamental to creating novel glycosylated therapeutics and to probing the intricate roles of carbohydrates in biology. The protocols, data, and workflows presented in this guide offer a solid foundation for the effective application of **alpha-D-glucose pentaacetate** in the laboratory.

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- To cite this document: BenchChem. [Alpha-D-Glucose Pentaacetate: A Technical Guide to a Versatile Protected Carbohydrate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b028268#alpha-d-glucose-pentaacetate-as-a-protected-carbohydrate]

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